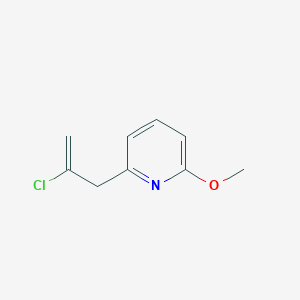

2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene

Description

2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene is a chloro-substituted propene derivative featuring a methoxypyridyl substituent. The compound’s structure combines a reactive allyl chloride moiety with a 6-methoxy-2-pyridyl group, which may confer unique electronic and coordination properties. Its methoxypyridyl group distinguishes it from structurally related chlorinated propenes, which often bear halogenated phenyl substituents.

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-6-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(10)6-8-4-3-5-9(11-8)12-2/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJDDLYSBBWBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256939 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-72-9 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with a suitable chlorinating agent, followed by a Wittig reaction to introduce the propene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of 6-methoxy-2-pyridinecarboxylic acid.

Reduction: Formation of 3-(6-methoxy-2-pyridyl)-1-propene.

Substitution: Formation of 2-azido-3-(6-methoxy-2-pyridyl)-1-propene or 2-thio-3-(6-methoxy-2-pyridyl)-1-propene.

Scientific Research Applications

2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Computed Properties of Selected Compounds

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Key Features |

|---|---|---|---|---|---|

| 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene | 6-methoxy-2-pyridyl | C9H9ClNO† | ~182.6‡ | N/A | Methoxy-pyridyl group; potential ligand properties |

| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 2-chloro-4-fluorophenyl | C9H7Cl2F | 205.05 | 4.1 | Electron-withdrawing substituents; hydrophobic |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 2,4-dichlorophenyl | C9H7Cl3 | 221.5 | N/A | High halogen content; likely low solubility |

| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 3-chloro-5-fluorophenyl | C9H7Cl2F | 205.05 | 4.1 | Similar to above; planar aromatic group |

*Computed properties from . †Calculated based on structural inference (C₉H₉ClNO). ‡Estimated; exact data unavailable.

Key Comparisons:

Substituent Effects on Reactivity and Solubility :

- The methoxypyridyl group in the target compound introduces a nitrogen atom and methoxy oxygen, enabling hydrogen bonding and metal coordination. This contrasts with halogenated phenyl analogs (e.g., dichlorophenyl derivatives), which are electron-deficient and more hydrophobic (higher XLogP3 values ).

- Chloro-fluorophenyl analogs (e.g., ) exhibit greater lipophilicity (XLogP3 = 4.1), suggesting better membrane permeability but poor aqueous solubility. The methoxypyridyl group may enhance solubility in polar solvents due to its heterocyclic nature.

Potential Applications: Coordination Chemistry: The pyridyl group in the target compound could act as a ligand in metal-organic frameworks (MOFs) or catalysts, whereas phenyl-substituted analogs lack this capability. Pharmaceutical Intermediates: Chlorinated phenyl propenes () might serve as intermediates in agrochemicals due to their stability and halogen content, whereas the methoxypyridyl variant could be explored in drug design for its hydrogen-bonding capacity.

Synthesis and Stability :

- The discontinued status of the target compound () may reflect synthetic challenges or instability. In contrast, analogs like 2-Chloro-3-(2,4-dichlorophenyl)-1-propene () are commercially available, indicating robust synthesis protocols.

Biological Activity

2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃ClN₂O, with a molecular weight of approximately 195.65 g/mol. The compound features a propene group, a chlorine atom, and a methoxy-substituted pyridine ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Electrophilic Nature : The chlorine atom and the methoxy group enhance the compound's electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target molecules, such as proteins and nucleic acids.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in bacterial metabolism, leading to antimicrobial effects.

- Cell Membrane Interaction : The lipophilicity imparted by the methoxy group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy against microbial cells.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Development : A study demonstrated that derivatives of this compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Research : Preliminary investigations indicated that similar pyridine derivatives exhibit cytotoxic effects on cancer cell lines, warranting further exploration of this compound in cancer therapeutics.

Applications in Medicinal Chemistry

Due to its biological activity, this compound could serve as a lead compound for:

- Antibiotic Development : Its effectiveness against various pathogens positions it as a promising candidate for new antibiotic formulations.

- Agricultural Chemistry : The compound may also find applications in agrochemicals due to its antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.